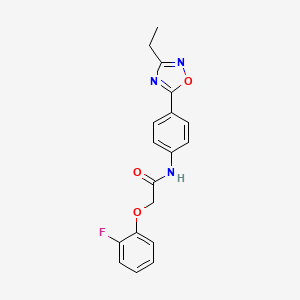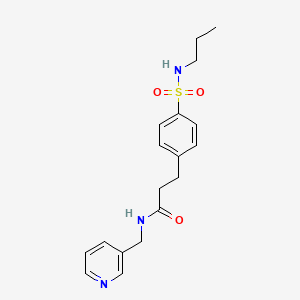
3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide, also known as PSB-1115, is a chemical compound that has recently gained attention in the scientific research community. This compound has been found to have potential applications in the treatment of various diseases, including cancer and inflammation. In
Scientific Research Applications
3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide has been found to have potential applications in the treatment of various diseases. Research has shown that this compound has anti-inflammatory properties and can reduce the production of cytokines, which are involved in the inflammatory response. This compound has also been found to have anticancer properties and can inhibit the growth of cancer cells. In addition, this compound has been found to have neuroprotective properties and can protect against neuronal damage.
Mechanism of Action
The mechanism of action of 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide is not fully understood. However, research has shown that this compound inhibits the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. By inhibiting the activity of CA IX, this compound can inhibit the growth of cancer cells. This compound has also been found to inhibit the production of cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Research has shown that this compound can reduce the production of cytokines, which are involved in the inflammatory response. This compound has also been found to inhibit the activity of CA IX, which is overexpressed in many types of cancer cells. By inhibiting the activity of CA IX, this compound can inhibit the growth of cancer cells. This compound has also been found to have neuroprotective properties and can protect against neuronal damage.
Advantages and Limitations for Lab Experiments
3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide has several advantages for lab experiments. It has been found to be stable under a wide range of conditions and can be easily synthesized. This compound has also been found to have low toxicity, which makes it a safe compound to use in lab experiments. However, there are also some limitations to using this compound in lab experiments. It is a complex compound that requires specialized equipment and expertise to synthesize. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to test its effectiveness.
Future Directions
There are several future directions for research on 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide. One area of research is to further investigate the mechanism of action of this compound. Understanding how this compound inhibits the activity of CA IX and reduces the production of cytokines could lead to the development of more effective treatments for cancer and inflammation. Another area of research is to investigate the potential of this compound as a neuroprotective agent. Research has shown that this compound can protect against neuronal damage, and further investigation could lead to the development of treatments for neurodegenerative diseases. Finally, research could also focus on developing more efficient and cost-effective methods for synthesizing this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in the treatment of various diseases, including cancer and inflammation. The synthesis of this compound is a complex process that requires specialized equipment and expertise. This compound has been found to have anti-inflammatory, anticancer, and neuroprotective properties, and research has shown that it can reduce the production of cytokines and inhibit the activity of CA IX. This compound has several advantages for lab experiments, including stability and low toxicity, but there are also some limitations to using it in lab experiments. Future research could focus on further investigating the mechanism of action of this compound and developing more efficient and cost-effective methods for synthesizing it.
Synthesis Methods
The synthesis of 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide involves several steps. The first step is the synthesis of 3-(4-nitrophenyl)propanoic acid, which is then converted to 3-(4-aminophenyl)propanoic acid. This intermediate is then reacted with pyridine-3-carboxaldehyde to form the final product, this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Properties
IUPAC Name |
3-[4-(propylsulfamoyl)phenyl]-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-2-11-21-25(23,24)17-8-5-15(6-9-17)7-10-18(22)20-14-16-4-3-12-19-13-16/h3-6,8-9,12-13,21H,2,7,10-11,14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOLUXDOLGUJQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[2-(4-Pyrrolidin-1-ylsulfonylphenoxy)acetyl]amino]benzamide](/img/structure/B7707974.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707978.png)
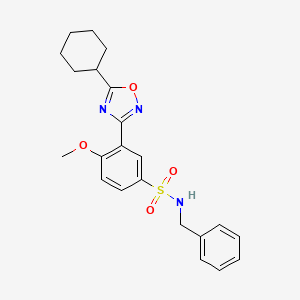
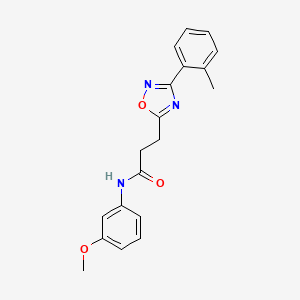
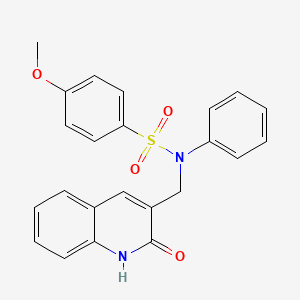


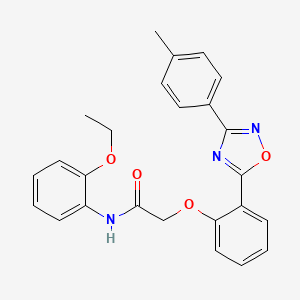
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7708042.png)
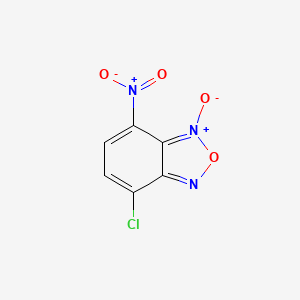


![4-[1-(3-chloro-4-ethoxybenzenesulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B7708075.png)
